molecular formula C12H12FNO B12098601 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

Cat. No.: B12098601
M. Wt: 205.23 g/mol
InChI Key: IFZTYCLUIFJJQJ-UHFFFAOYSA-N
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Description

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated derivative of tetrahydrocarbazole. This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the carbazole ring. It has a molecular formula of C12H12FNO and a molecular weight of 205.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol typically involves the fluorination of tetrahydrocarbazole derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyl group also plays a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the hydroxyl group at the 3rd position.

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol: Contains a chlorine atom instead of fluorine.

    6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol: Contains a bromine atom instead of fluorine.

Uniqueness

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group increases its solubility and potential for hydrogen bonding .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

InChI

InChI=1S/C12H12FNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2

InChI Key

IFZTYCLUIFJJQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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